![molecular formula C10H8ClN5O B6647094 4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B6647094.png)
4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have potential as an anti-cancer agent, as well as an anti-inflammatory and anti-microbial agent.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine involves the inhibition of various enzymes and pathways in the body, including the inhibition of DNA synthesis and the inhibition of the NF-κB pathway. This leads to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammation. It has also been found to have low toxicity levels in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its potential as a multi-targeted agent, which means it can target multiple pathways and enzymes in the body. However, one of the limitations is the need for further studies to determine its efficacy and safety in humans.
Future Directions
For the study of 4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine include further investigation into its potential as an anti-cancer agent, as well as its use in the treatment of other diseases such as inflammation and microbial infections. Additionally, studies could focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.
In conclusion, 4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its role in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine involves a multi-step process that includes the reaction of 6-chloro-1-methylbenzimidazole with potassium carbonate, followed by the reaction of the resulting product with ethyl chloroformate and hydrazine hydrate. The final step involves the reaction of the product with phosphorus oxychloride and triethylamine to yield 4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine.
properties
IUPAC Name |
4-(6-chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O/c1-16-7-4-5(11)2-3-6(7)13-10(16)8-9(12)15-17-14-8/h2-4H,1H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSITTOMDYIAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
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